Methyl 3-[2,2,2-trichloro-1-(isobutyrylamino)ethoxy]benzoate
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Overview
Description
Methyl 3-[2,2,2-trichloro-1-(isobutyrylamino)ethoxy]benzoate is a synthetic organic compound with the molecular formula C14H16Cl3NO4 and a molecular weight of 368.647 g/mol . This compound is known for its unique chemical structure, which includes a benzoate ester linked to a trichloroethoxy group and an isobutyrylamino moiety. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2,2,2-trichloro-1-(isobutyrylamino)ethoxy]benzoate typically involves the reaction of 3-hydroxybenzoic acid methyl ester with 2,2,2-trichloroethyl isobutyrate in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2,2,2-trichloro-1-(isobutyrylamino)ethoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trichloroethoxy group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates with different functional groups.
Scientific Research Applications
Methyl 3-[2,2,2-trichloro-1-(isobutyrylamino)ethoxy]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-[2,2,2-trichloro-1-(isobutyrylamino)ethoxy]benzoate is not fully understood. it is believed to interact with specific molecular targets through its functional groups. The trichloroethoxy group may participate in electrophilic or nucleophilic interactions, while the isobutyrylamino moiety could form hydrogen bonds or other non-covalent interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[2,2,2-trichloro-1-(cinnamoylamino)ethoxy]benzoate: Similar structure but with a cinnamoylamino group instead of an isobutyrylamino group.
Methyl 3-[2,2,2-trichloro-1-(3-methylbenzoylamino)ethoxy]benzoate: Contains a 3-methylbenzoylamino group instead of an isobutyrylamino group.
Uniqueness
Methyl 3-[2,2,2-trichloro-1-(isobutyrylamino)ethoxy]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trichloroethoxy group makes it particularly interesting for studying substitution reactions, while the isobutyrylamino group may offer unique interactions with biological targets .
Properties
Molecular Formula |
C14H16Cl3NO4 |
---|---|
Molecular Weight |
368.6 g/mol |
IUPAC Name |
methyl 3-[2,2,2-trichloro-1-(2-methylpropanoylamino)ethoxy]benzoate |
InChI |
InChI=1S/C14H16Cl3NO4/c1-8(2)11(19)18-13(14(15,16)17)22-10-6-4-5-9(7-10)12(20)21-3/h4-8,13H,1-3H3,(H,18,19) |
InChI Key |
AGPJOQMPHQKDRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC(C(Cl)(Cl)Cl)OC1=CC=CC(=C1)C(=O)OC |
Origin of Product |
United States |
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